![molecular formula C16H24N2O B248307 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide](/img/structure/B248307.png)
3-(azepan-1-yl)-N-(2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-yl)-N-(2-methylphenyl)propanamide, also known as A-967079, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The Nav1.8 sodium channel is expressed in sensory neurons and plays a crucial role in the transmission of pain signals. 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide selectively inhibits this channel, reducing the transmission of pain signals and providing relief from pain. This mechanism of action makes 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide a promising target for the development of new pain medications.
Biochemical and Physiological Effects
Studies have shown that 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide is effective in reducing pain in animal models, without causing significant side effects. It has also been found to have a long duration of action, making it a promising candidate for the development of sustained-release pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
3-(azepan-1-yl)-N-(2-methylphenyl)propanamide has several advantages for lab experiments, including its selectivity for the Nav1.8 sodium channel and its effectiveness in reducing pain in animal models. However, there are also limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide. One area of focus is the development of sustained-release formulations of the compound for the treatment of chronic pain. Another area of research is the investigation of the potential side effects of the compound and the development of strategies to minimize these effects. Additionally, further research is needed to fully understand the mechanism of action of 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide involves a multi-step process that begins with the reaction of 2-methylphenylacetonitrile with sodium hydride. This is followed by the addition of 6-bromohexanoic acid and triethylamine to form the intermediate compound. The final step involves the reaction of the intermediate compound with 1-aminocyclohexane to form 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-yl)-N-(2-methylphenyl)propanamide has been studied extensively for its potential therapeutic applications in pain management. It has been found to selectively inhibit the Nav1.8 voltage-gated sodium channel, which is involved in the transmission of pain signals. This makes 3-(azepan-1-yl)-N-(2-methylphenyl)propanamide a promising candidate for the development of new pain medications.
Eigenschaften
Molekularformel |
C16H24N2O |
---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H24N2O/c1-14-8-4-5-9-15(14)17-16(19)10-13-18-11-6-2-3-7-12-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
CTPREXNQGVNSHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.